(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine
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Overview
Description
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of a bromophenyl group further enhances its potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the imidazo[2,1-b]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound, often with hydrogen added to the imidazole or thiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its cytotoxic activity against cancer cells, particularly in prostate cancer research.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, its cytotoxic activity may involve the inhibition of key enzymes in cancer cell metabolism, leading to cell death. The bromophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
(6-Phenylimidazo[2,1-b]thiazol-5-yl)methanamine: Lacks the bromine atom, resulting in different biological activity.
(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine: Contains a chlorine atom instead of bromine, which may alter its reactivity and potency.
(6-(4-Methylphenyl)imidazo[2,1-b]thiazol-5-yl)methanamine: The methyl group provides different steric and electronic effects compared to the bromine atom.
Uniqueness
The presence of the bromophenyl group in (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine makes it unique among its analogs. This group enhances its biological activity and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHGFZMBPWDIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824413-80-1 |
Source
|
Record name | 824413-80-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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